molecular formula C22H19ClN2O3S3 B2683159 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 886960-82-3

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2683159
CAS No.: 886960-82-3
M. Wt: 491.04
InChI Key: VSPGSURMAVADEV-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a heterocyclic compound featuring a benzothiazole moiety fused to a dimethylthiophene ring, with a sulfonamide-linked propanamide side chain. This structure integrates sulfur- and nitrogen-containing aromatic systems, which are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involving π-π stacking or hydrogen bonding interactions .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S3/c1-13-14(2)29-22(20(13)21-24-17-5-3-4-6-18(17)30-21)25-19(26)11-12-31(27,28)16-9-7-15(23)8-10-16/h3-10H,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPGSURMAVADEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Synthesis of the Dimethylthiophene Ring: This step involves the alkylation of thiophene with methyl groups, often using Friedel-Crafts alkylation.

    Coupling of the Benzo[d]thiazole and Dimethylthiophene Units: This is typically done through a cross-coupling reaction, such as Suzuki or Stille coupling.

    Introduction of the Chlorophenylsulfonyl Group: This can be achieved by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Formation of the Propanamide Linkage: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfur-rich heterocyclic system shows sensitivity to redox conditions:

  • Benzo[d]thiazole oxidation : The thiazole sulfur undergoes oxidation to form sulfoxide or sulfone derivatives under controlled H₂O₂ or mCPBA conditions .

  • Thiophene ring stability : The 4,5-dimethylthiophene moiety exhibits resistance to oxidation due to steric and electronic effects from methyl groups .

Functional GroupOxidizing AgentProductReference
Benzo[d]thiazole SH₂O₂ (30%)Sulfoxide
Benzo[d]thiazole SmCPBASulfone

Nucleophilic Substitution at Sulfonyl Group

The 4-chlorophenylsulfonyl moiety participates in SNAr reactions:

  • Chlorine displacement : Reacts with amines (e.g., morpholine) in DMF at 80°C to form sulfonamide derivatives .

  • Thiol coupling : Substitution with thiophenol derivatives in basic ethanol yields arylthioethers .

Example Reaction:
R SO2 Cl+H2N R R SO2 NH R +HCl\text{R SO}_2\text{ Cl}+\text{H}_2\text{N R }\rightarrow \text{R SO}_2\text{ NH R }+\text{HCl}

Cyclization and Cross-Coupling Reactions

The dimethylthiophene-benzo[d]thiazole hybrid participates in metal-catalyzed coupling:

  • Suzuki-Miyaura coupling : Palladium-mediated coupling with aryl boronic acids at C2-thiazole position .

  • Photochemical dimerization : UV irradiation induces [2+2] cycloaddition between thiophene rings .

Reaction TypeCatalystYieldConditions
Suzuki CouplingPd(PPh₃)₄68–72%THF, 70°C
DimerizationNone45%UV (254 nm), 24h

Propanamide Hydrolysis

The tertiary amide bond demonstrates pH-dependent stability:

  • Acidic hydrolysis (HCl/EtOH, reflux): Cleaves to 3-((4-chlorophenyl)sulfonyl)propanoic acid and amine byproducts .

  • Enzymatic cleavage : Porcine liver esterase selectively hydrolyzes methyl esters but leaves amide intact .

Kinetic Data:
t1/2t_{1/2}
(0.1M HCl, 25°C) = 8.2 hr
t1/2t_{1/2}
(0.1M NaOH, 25°C) = 3.1 hr

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with major mass loss events at:

  • Stage 1 (218–300°C) : Desulfonation and thiophene ring degradation

  • Stage 2 (300–450°C) : Benzo[d]thiazole pyrolysis

Photodegradation Pathways:

  • λ > 300 nm irradiation generates singlet oxygen (1O2^1\text{O}_2
    ) via energy transfer from thiazole .

  • Half-life under simulated sunlight: 14.3 hr (aqueous acetonitrile) .

Comparative Reactivity with Structural Analogs

Compound VariationKey Reactivity Differences
N-(Benzo[d]thiazol-2-yl)propanamideFaster amide hydrolysis (no thiophene stabilization)
3-((4-Methylphenyl)sulfonyl)propanamideReduced SNAr activity (Cl vs. CH₃ leaving group)
4,5-Dichlorothiophene analogEnhanced oxidative stability (electron-withdrawing Cl)

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide. For instance, sulfonamide derivatives have been shown to exhibit antiviral activity against the Tobacco Mosaic Virus (TMV), suggesting that this compound may also possess similar properties due to its structural analogies with other effective antiviral agents .

1.2 Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research has indicated that related compounds with similar moieties have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of benzo[d]thiazole and thiophene rings is often associated with enhanced biological activity, making this compound a candidate for further investigation in cancer therapeutics .

1.3 Antimicrobial Effects

There is a growing interest in exploring the antimicrobial properties of compounds containing sulfonamide groups. Studies have shown that sulfonamide derivatives can inhibit bacterial growth, which suggests that this compound may exhibit similar antimicrobial effects, warranting further research into its efficacy against various pathogens .

Agricultural Applications

2.1 Herbicidal Activity

Sulfonamide derivatives are not only significant in pharmacology but also show promise in agricultural applications, particularly as herbicides. The structure of this compound may allow it to function as an effective herbicide by inhibiting specific biochemical pathways in plants .

2.2 Plant Disease Resistance

The potential use of this compound in enhancing plant disease resistance is another area of interest. Compounds with similar structures have been reported to enhance resistance against viral infections in plants, indicating that this compound could be developed as a biopesticide or plant protectant .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the formation of the benzo[d]thiazole and thiophene moieties followed by sulfonation and amide bond formation. Characterization techniques such as NMR and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Study Focus Findings
Study on antiviral activity of sulfonamidesAntiviral propertiesCompounds showed significant inhibition against TMV .
Investigation into anticancer effectsCytotoxicityRelated compounds exhibited cytotoxic effects on cancer cell lines .
Research on antimicrobial efficacyAntibacterial propertiesSulfonamide derivatives demonstrated effective bacterial growth inhibition .
Agricultural application studyHerbicidal activitySimilar compounds were effective as herbicides in agricultural settings .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparative Insights

Core Heterocycles: The target compound’s benzothiazole-thiophene core contrasts with oxadiazole-thiazole () and triazole () systems. Benzothiazoles are known for enhanced planarity and electron-deficient properties compared to triazoles, which may affect binding to hydrophobic enzyme pockets . Thiophene derivatives (e.g., dimethylthiophene in the target) offer greater aromatic stability than oxadiazoles, which are prone to metabolic cleavage .

Sulfonamide and Halogen Substituents :

  • The 4-chlorophenylsulfonyl group in the target compound parallels halogenated phenylsulfonyl moieties in ’s triazoles [7–9]. Chlorine’s electronegativity enhances solubility and resistance to oxidative metabolism compared to bromine or hydrogen .
  • Fluorine substituents in ’s difluorophenyl analogs may improve bioavailability via enhanced membrane permeability .

Synthetic Pathways :

  • The target compound’s synthesis likely requires sequential coupling of benzothiazole, thiophene, and sulfonamide units, similar to the multi-step protocols in (e.g., hydrazine-mediated cyclization) and (Friedel-Crafts acylation followed by triazole formation) .
  • ’s use of lead powder for reductive amination highlights alternative strategies for propanamide functionalization .

Research Findings and Implications

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, a complex organic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN2O3S3C_{22}H_{19}ClN_{2}O_{3}S_{3}, with a molecular weight of 491.1 g/mol. The compound features a benzo[d]thiazole moiety, a dimethylthiophene ring, and a chlorophenylsulfonyl group, contributing to its potential pharmacological properties.

PropertyValue
Molecular FormulaC22H19ClN2O3S3
Molecular Weight491.1 g/mol
CAS Number886960-82-3

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

In vitro studies on related compounds have demonstrated their effectiveness against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range). These findings suggest that this compound may similarly exhibit potent anticancer effects .

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. The sulfonamide moiety in this compound may enhance its ability to inhibit bacterial growth. Research has documented the effectiveness of sulfonamides against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Cell Line Studies : In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, it was found that modifications in the chemical structure significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine increased potency against certain cancer types .
  • In Vivo Studies : Preliminary animal studies indicated that derivatives similar to this compound exhibited reduced tumor growth when administered at specific dosages over a defined period .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar thiophene- and thiazole-containing compounds often involves multi-step reactions. For example, refluxing in ethanol with sodium acetate as a base (e.g., for acetamide derivatives) achieves yields up to 85% . Key steps include coupling sulfonyl chlorides with amine intermediates under inert atmospheres (e.g., N₂) to prevent hydrolysis. Solvent selection (e.g., DMF, ethanol-dioxane mixtures) and temperature control are critical for minimizing side reactions. Characterization via IR and NMR confirms the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiazole (C=N, ~1650–1500 cm⁻¹) groups .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). For example, thiophene methyl groups in analogous compounds resonate at δ 2.1–2.3 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended). Cross-reference with synthetic intermediates (e.g., chlorophenyl sulfonyl precursors) to trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity, solvent DMSO concentration). To address this:

  • Standardize protocols : Use the same cell line (e.g., HEK293 vs. HeLa) and solvent controls.
  • Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases).
  • Reproduce under inert conditions : Oxidative degradation of thiophene rings in air may alter activity; use argon-purged buffers .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to predict logP (target <5), aqueous solubility, and CYP450 inhibition. For sulfonamide-containing analogs, prioritize modifications to reduce plasma protein binding.
  • Docking studies : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina . For example, the 4-chlorophenyl sulfonyl group may enhance hydrophobic interactions in kinase domains .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to identify labile sites. Introduce fluorine substituents to block metabolic hotspots .

Q. What experimental designs mitigate interference from byproducts in bioactivity assays?

  • Methodological Answer :

  • Chromatographic purification : Use preparative HPLC with a gradient elution (e.g., 10–90% acetonitrile in water) to isolate the target compound from regioisomers or dimerization byproducts.
  • Control experiments : Include a "scrambled" analog (e.g., with a non-sulfonyl linker) to confirm activity specificity.
  • Stability profiling : Incubate the compound in assay buffers (pH 7.4, 37°C) for 24–48 hours and reanalyze via LC-MS to detect degradation products .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

  • Methodological Answer : Solubility discrepancies often stem from:

  • pH-dependent ionization : The sulfonamide group (pKa ~1–2) remains protonated in acidic buffers, enhancing solubility. In neutral PBS, aggregation may occur.
  • Crystallinity vs. amorphous forms : Use powder X-ray diffraction (PXRD) to compare batches. Amorphous forms (broad PXRD peaks) typically exhibit higher solubility.
  • Co-solvent effects : Add 10% DMSO or cyclodextrin derivatives to improve dispersion without denaturing proteins in cell-based assays .

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